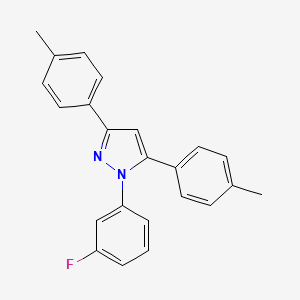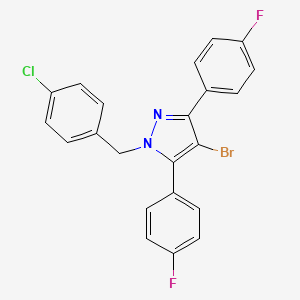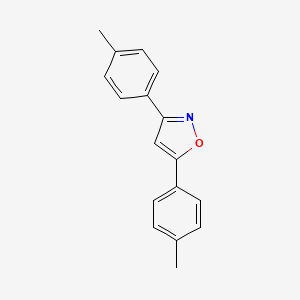![molecular formula C9H13IN2O2 B10913403 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10913403.png)
3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the following structural formula:
CH3−C(NH−C3H7)−COOH
It contains an iodo-substituted pyrazole ring attached to a propanoic acid moiety. The compound’s synthesis and applications have garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes: The synthesis of 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves several steps. One common approach is the reaction of an ethylene glycol ester of p-toluenesulfonic acid with an amino acid derivative under basic conditions. Hydrolysis of the resulting intermediate yields the target compound .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity: 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various reactions, including:
Oxidation: It may be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: The iodo group allows for substitution reactions.
Base-Catalyzed Hydrolysis: Ethylene glycol esters react with amino acid derivatives in basic conditions.
Iodination: Iodine or iodine-containing reagents introduce the iodo group.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis leads to this compound itself.
Scientific Research Applications
3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In peptide synthesis and drug discovery.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the preparation of specialized compounds.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid stands out due to its iodo-substituted pyrazole ring. Similar compounds include other pyrazole derivatives, but this specific iodinated variant offers unique properties.
Remember that further studies are needed to fully elucidate its biological effects and potential applications
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
3-(4-iodo-3-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VNGRNNGIQCRSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10913328.png)
![Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913330.png)
![6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913340.png)
![(7E)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10913343.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10913351.png)
methanone](/img/structure/B10913353.png)


![4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10913361.png)
![1-benzyl-N-(2,4-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913368.png)
![2-({(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10913371.png)
![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10913372.png)
![ethyl 2-(cyclopentylamino)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10913375.png)

